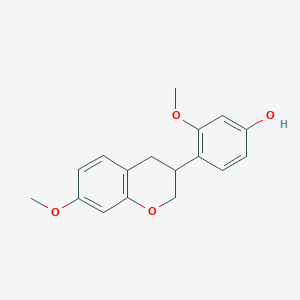

Cyanidin 3-monoarabinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Properties : Cyanidin and its glycosides, including Cyanidin 3-monoarabinoside, are known for their antioxidant activities. For instance, Cyanidin-3-rutinoside has been found to selectively kill leukemic cells by inducing oxidative stress, suggesting its potential in leukemia therapy (Feng et al., 2007).

Diabetes Management : Cyanidin and its glycosides demonstrate inhibitory activities against intestinal α-glucosidase and pancreatic α-amylase, which are key enzymes in carbohydrate digestion. This suggests their potential in managing post-prandial blood glucose levels in diabetes (Akkarachiyasit et al., 2010).

Neuroprotective Effects : Cyanidin-3-O-glucoside has shown inhibitory potential against enzymes associated with neurodegenerative diseases, suggesting its role as a neuroprotective agent. It also exhibits antioxidant activity, further supporting its therapeutic potential in conditions involving oxidative stress (Cásedas et al., 2019).

Antidepressant Effects : Cyanidin has demonstrated efficacy in alleviating depression-like symptoms. This effect is attributed to the modulation of the PI3K/AKT/FoxG1/FGF-2 signaling pathway, which plays a role in neurogenesis (Shan et al., 2020).

Anti-inflammatory Properties : Cyanidin-3-glucoside has been found to reduce cytokine-induced inflammation in human intestinal cells, suggesting its potential as a complementary treatment in inflammatory bowel diseases (Serra et al., 2012).

Prevention of Protein Glycation and Oxidation : Cyanidin-3-rutinoside has shown effectiveness in inhibiting protein glycation and oxidation, which are processes involved in the development of diabetic complications. This highlights its potential as an antiglycation agent (Thilavech et al., 2015).

Stabilizing and Enhancing Bioactivity : The enzymatic acylation of Cyanidin-3-glucoside has been studied for improving its stability and antioxidant activity. This modification could enhance the compound's in vivo antioxidant activity, demonstrating its potential in food and pharmaceutical applications (Zhang et al., 2020).

Liver Fibrosis Prevention : Cyanidin-3-O-β-glucoside has been shown to protect against hepatic fibrosis by inhibiting hepatic stellate cell activation, offering a potential therapeutic approach for liver fibrosis prevention (Jiang et al., 2015).

Platelet Apoptosis and Megakaryocytic Proplatelet Formation : Cyanidin-3-O-β-glucoside affects platelet apoptosis and enhances megakaryocytic proplatelet formation, indicating its potential role in thrombocytopenia and other platelet-related disorders (Ya et al., 2018).

Mecanismo De Acción

- Cyanidin-3-O-arabinose chloride primarily targets adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a cellular energy sensor involved in metabolism and aging processes .

- By phosphorylating and inactivating coactivators (CRTC2 and HDAC5), C3G suppresses hepatic gluconeogenesis, reducing the expression of gluconeogenic genes .

- Additionally, C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells .

- However, its oral administration in mice elevates plasma adiponectin concentrations, contributing to AMPK activation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Direcciones Futuras

Cyanidin 3-monoarabinoside has shown promising health benefits, especially in the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases . Future research could focus on enhancing its bioavailability and understanding its interaction with gut microbiota .

Análisis Bioquímico

Cellular Effects

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Cyanidin-3-O-arabinose chloride vary with different dosages in animal models .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cyanidin 3-monoarabinoside involves the conversion of Cyanidin to Cyanidin 3-glucoside followed by the substitution of glucose with arabinose.", "Starting Materials": [ "Cyanidin", "Glucose", "Arabinose", "Acetic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Cyanidin is dissolved in methanol and treated with sodium hydroxide to form Cyanidin sodium salt.", "Glucose is dissolved in water and added to the Cyanidin sodium salt solution. The mixture is stirred and heated at 70-80°C for 3-4 hours.", "The reaction mixture is cooled and adjusted to pH 2-3 with hydrochloric acid. The resulting Cyanidin 3-glucoside is isolated by filtration and washed with water.", "Cyanidin 3-glucoside is dissolved in acetic acid and treated with arabinose. The mixture is stirred and heated at 80-90°C for 2-3 hours.", "The reaction mixture is cooled and adjusted to pH 7-8 with sodium hydroxide. The resulting Cyanidin 3-monoarabinoside is isolated by filtration and washed with water." ] } | |

Número CAS |

27214-72-8 |

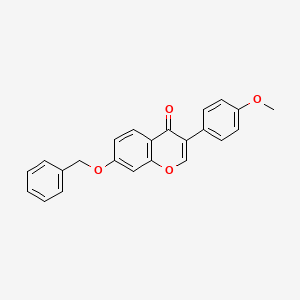

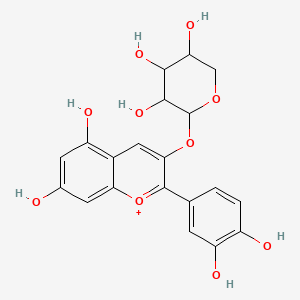

Fórmula molecular |

C20H19ClO10 |

Peso molecular |

454.8 g/mol |

Nombre IUPAC |

(3S,4R,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20?;/m1./s1 |

Clave InChI |

ORTBMTXABUAMJS-XJHLJFOESA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |

SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |

Origen del producto |

United States |

A: While the provided study identifies Cyanidin 3-monoarabinoside as a constituent of miracle fruit pigments, it primarily focuses on characterizing the anthocyanin and flavonol profile of the fruit. [] The study doesn't delve into the specific properties or functions of individual compounds like this compound. Therefore, we cannot infer its specific significance within the fruit based solely on this research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.